Cas no 325748-11-6 (N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide)
![N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide structure](https://it.kuujia.com/scimg/cas/325748-11-6x500.png)
325748-11-6 structure
Nome del prodotto:N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide
N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26617670
- Z56688718
- 325748-11-6
- N-{14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3(8),4,6,10,12,14-hexaen-9-ylidene}-2-cyano-3-phenylprop-2-enamide
- AKOS001021628
- N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide
-
- Inchi: 1S/C23H15BrN4O/c24-19-10-11-21-26-22(20-9-5-4-8-17(20)14-28(21)15-19)27-23(29)18(13-25)12-16-6-2-1-3-7-16/h1-12,15H,14H2
- Chiave InChI: MBYPKLKLWSLERW-UHFFFAOYSA-N
- Sorrisi: C(N=C1C2=CC=CC=C2CN2C=C(Br)C=CC2=N1)(=O)C(C#N)=CC1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 442.04292g/mol
- Massa monoisotopica: 442.04292g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 2
- Complessità: 867
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 68.8Ų
Proprietà sperimentali
- Densità: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 578.3±60.0 °C(Predicted)
- pka: -0.24±0.20(Predicted)
N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26617670-0.05g |
N-{14-bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3(8),4,6,10,12,14-hexaen-9-ylidene}-2-cyano-3-phenylprop-2-enamide |
325748-11-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide Letteratura correlata
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
325748-11-6 (N-(2-Bromopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)-2-cyano-3-phenyl-2-propenamide) Prodotti correlati
- 890617-97-7(2-(4-{5,6-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}piperazin-1-yl)ethan-1-ol)
- 139780-70-4(2-Thiazolamine, 4-(3,4,5-trimethoxyphenyl)-)
- 2138549-94-5(4-Methyl-3-(2-methylthiophen-3-yl)cyclohexan-1-one)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 344405-82-9(1-(4-aminophenyl)azetidin-3-ol)
- 893772-67-3(10-Methyl-7-(trifluoromethyl)benzogpteridine-2,4(3H,10H)-dione)
- 2734878-31-8(Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
- 28252-55-3(Nd-4,4'-Dimethoxydityl-L-glutamine methyl ester hydrochloride)
- 1806430-59-0(6-(Chloromethyl)-2-iodobenzo[d]oxazole)
- 5044-29-1(Pyridine, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
